Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate
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Overview
Description
Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
The synthesis of Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with cyanoacetic acid methyl ester under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .
Chemical Reactions Analysis
Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Scientific Research Applications
Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The cyano group can also participate in various biochemical reactions, leading to the formation of reactive intermediates that can affect cellular processes .
Comparison with Similar Compounds
Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate can be compared with other triazine derivatives, such as:
4,6-bis(dimethylamino)-1,3,5-triazine: Lacks the cyano and ester groups, making it less reactive.
2,4,6-triamino-1,3,5-triazine (Melamine): Known for its use in the production of melamine resins, but lacks the ester and cyano functionalities.
2,4,6-trichloro-1,3,5-triazine: Used as an intermediate in the synthesis of various chemicals, but has different reactivity due to the presence of chlorine atoms.
Properties
CAS No. |
117822-70-5 |
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Molecular Formula |
C11H17N7O2 |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate |
InChI |
InChI=1S/C11H17N7O2/c1-16(2)9-13-10(17(3)4)15-11(14-9)18(7-12)6-8(19)20-5/h6H2,1-5H3 |
InChI Key |
BJWZBKNPJQQSMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(CC(=O)OC)C#N)N(C)C |
solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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